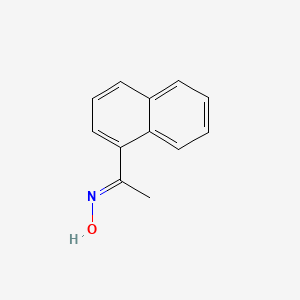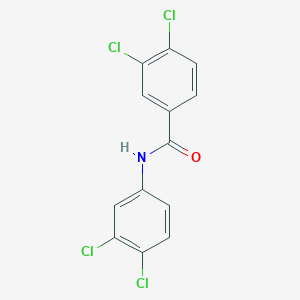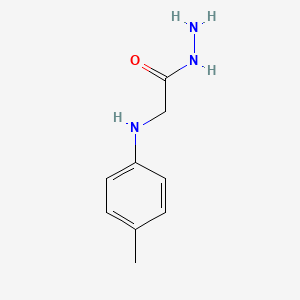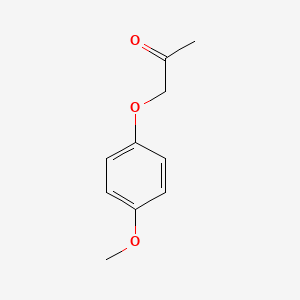
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate
描述
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is a complex organic compound with the molecular formula C19H30O8. This compound is a polymer and is related to 1,4-Butanediol, which is a primary alcohol and an organic compound with the formula HOCH2CH2CH2CH2OH. It is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Butanediol is synthesized industrially from acetylene, which reacts with two equivalents of formaldehyde to form butyne-1,4-diol. Hydrogenation of butyne-1,4-diol gives butane-1,4-diol . Another industrial method involves the conversion of maleic anhydride to the methyl maleate ester, which is then hydrogenated .
Industrial Production Methods
The industrial production of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate involves the polymerization of 1,4-butanediol with dimethyl terephthalate. This process typically requires high temperatures and the presence of catalysts to facilitate the reaction.
化学反应分析
Types of Reactions
Butane-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: Conversion to γ-butyrolactone (GBL) in the presence of phosphoric acid and high temperature.
Dehydration: Formation of tetrahydrofuran (THF) at high temperatures.
Dehydrogenation: Conversion to butyrolactone in the presence of soluble ruthenium catalysts at about 200°C.
Common Reagents and Conditions
Phosphoric Acid: Used in the dehydration reaction to form THF.
Ruthenium Catalysts: Used in the dehydrogenation reaction to form butyrolactone.
Major Products Formed
γ-Butyrolactone (GBL): Formed through oxidation.
Tetrahydrofuran (THF): Formed through dehydration.
Butyrolactone: Formed through dehydrogenation.
科学研究应用
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a solvent and in the synthesis of various chemical compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the manufacture of plastics, elastic fibers, and polyurethanes.
作用机制
The mechanism of action of butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. For example, in the synthesis of polyurethanes, the hydroxyl groups of butane-1,4-diol react with isocyanates to form urethane linkages . This reaction is facilitated by catalysts and occurs under specific temperature and pressure conditions.
相似化合物的比较
Similar Compounds
- 1,2-Butanediol
- 1,3-Butanediol
- 2,3-Butanediol
- cis-Butene-1,4-diol
- Succinic Acid
Uniqueness
Butane-1,4-diol; dimethyl benzene-1,4-dicarboxylate is unique due to its polymeric nature and its ability to undergo various chemical reactions to form important industrial products like γ-butyrolactone and tetrahydrofuran . Its versatility in industrial applications, particularly in the production of plastics and polyurethanes, sets it apart from other similar compounds.
属性
IUPAC Name |
butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-3-1-2-4-6/h3-6H,1-2H3;5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQLHXKTPYFDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30965-26-5 | |
| Record name | Butanediol-dimethyl terephthalate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30965-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90932427 | |
| Record name | Dimethyl benzene-1,4-dicarboxylate--butane-1,4-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets; [Sigma-Aldrich MSDS] | |
| Record name | Dimethyl terephthalate 1,4-butanediol polymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20616 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
30965-26-5, 144854-91-1 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl benzene-1,4-dicarboxylate--butane-1,4-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[4-(naphthalen-1-ylsulfamoyl)phenyl]acetamide](/img/structure/B1618134.png)


